GlaucocalyxinAdiacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

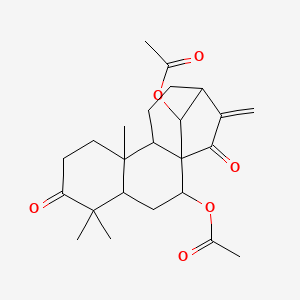

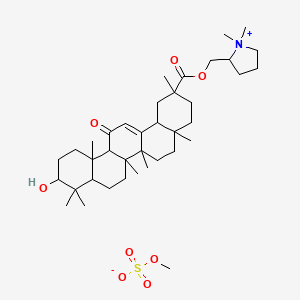

GlaucocalyxinAdiacetate is a derivative of Glaucocalyxin A, a natural ent-kauranoid diterpenoid. Glaucocalyxin A is extracted from the plant Rabdosia japonica and is known for its diverse pharmacological activities, including antitumor, antifibrotic, anticoagulative, antioxidant, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glaucocalyxin A involves several steps, including extraction from Rabdosia japonica and subsequent chemical modifications. One common method is the inclusion complex formation with sulfobutylether-β-cyclodextrin using ultrasound and freeze-drying techniques . Another approach involves the formulation of Glaucocalyxin A-phospholipid complex through solvent-evaporation, followed by the preparation of sustained-release pellets using extrusion-spheronization and fluidized bed coating technology .

Industrial Production Methods

Industrial production of Glaucocalyxin A typically involves large-scale extraction from Rabdosia japonica, followed by purification and chemical modification to enhance its bioavailability and stability. Techniques such as differential scanning calorimetry, powder X-ray diffraction, and scanning electron microscopy are used to characterize the final product .

Chemical Reactions Analysis

Types of Reactions

Glaucocalyxin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The main bio-transformations observed in studies include oxidation and demethylation, as well as conjugation with methylation, sulfate, and glucuronide to produce phase II metabolites .

Common Reagents and Conditions

Common reagents used in the reactions involving Glaucocalyxin A include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of Glaucocalyxin A include various metabolites with different structures. These metabolites are identified in different biological matrices, such as rat urine, feces, bile, and plasma .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Glaucocalyxin A involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. The compound interacts with specific molecular targets, such as enzymes and receptors, to produce its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glaucocalyxin A include other ent-kauranoid diterpenoids, such as:

- Oridonin

- Isodonin

- Rabdosianin A

Uniqueness

Glaucocalyxin A is unique due to its diverse pharmacological activities and its ability to undergo various chemical modifications to enhance its bioavailability and therapeutic potential. Its distinct molecular structure and bioactivity profile set it apart from other similar compounds .

Properties

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate |

InChI |

InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3 |

InChI Key |

SSZYTFVVHZMNKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)

![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)